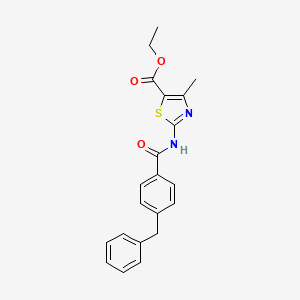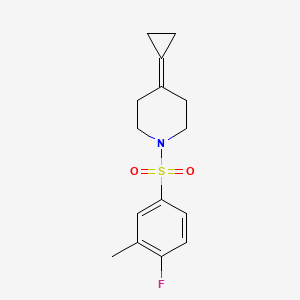
3,3-二甲基-N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole and pyridine ring system
科学研究应用
Chemistry
In chemistry, 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand for various receptors or enzymes, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for new drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
作用机制
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity, which is a crucial step in the life cycle of leishmania parasites .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to have significant inhibitory effects against leishmania aethiopica clinical isolate and plasmodium berghei infected mice .
Result of Action
Pyrazole derivatives have been found to display superior antipromastigote activity, which is a crucial step in the life cycle of leishmania parasites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization.
-
Preparation of Pyrazole Intermediate
Starting Material: 1-methyl-1H-pyrazole-4-carboxylic acid.
Reaction: Esterification to form methyl 1-methyl-1H-pyrazole-4-carboxylate.
Conditions: Acidic catalyst, methanol, reflux.
-
Preparation of Pyridine Intermediate
Starting Material: 3-bromopyridine.
Reaction: Nucleophilic substitution with a suitable nucleophile to introduce the desired substituent.
Conditions: Base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.
-
Coupling Reaction
Reaction: Coupling of the pyrazole and pyridine intermediates via a palladium-catalyzed cross-coupling reaction.
Conditions: Palladium catalyst, ligand (e.g., triphenylphosphine), base (e.g., sodium carbonate), solvent (e.g., toluene), elevated temperature.
-
Final Functionalization
Reaction: Introduction of the butanamide group through amidation.
Conditions: Amine (e.g., 3,3-dimethylbutanamide), coupling reagent (e.g., EDCI), solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as crystallization or chromatography would be scaled up to ensure the purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Products: Oxidized derivatives of the pyrazole or pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions, often in an inert atmosphere.
Products: Reduced forms of the compound, potentially altering the functional groups attached to the rings.
-
Substitution
Reagents: Nucleophiles or electrophiles, depending on the desired substitution.
Conditions: Solvent (e.g., DMF or DMSO), base (e.g., sodium hydride), elevated temperature.
Products: Substituted derivatives with new functional groups replacing existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-N-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide: Lacks the methyl group on the pyrazole ring.
3,3-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)butanamide: Substitution at a different position on the pyridine ring.
3,3-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethyl)butanamide: Different alkyl chain length.
Uniqueness
The unique combination of the pyrazole and pyridine rings in 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide, along with its specific substitution pattern, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3,3-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)7-15(21)18-9-12-5-6-14(17-8-12)13-10-19-20(4)11-13/h5-6,8,10-11H,7,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLORHRPWHQQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CN=C(C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2480039.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)





![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2480053.png)
![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)




